N-benzyl-1-benzofuran-2-carboxamide
CAS No.:
Cat. No.: VC10884433
Molecular Formula: C16H13NO2
Molecular Weight: 251.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H13NO2 |
|---|---|
| Molecular Weight | 251.28 g/mol |
| IUPAC Name | N-benzyl-1-benzofuran-2-carboxamide |
| Standard InChI | InChI=1S/C16H13NO2/c18-16(17-11-12-6-2-1-3-7-12)15-10-13-8-4-5-9-14(13)19-15/h1-10H,11H2,(H,17,18) |
| Standard InChI Key | PXXKUMAFAKTNRF-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)CNC(=O)C2=CC3=CC=CC=C3O2 |
| Canonical SMILES | C1=CC=C(C=C1)CNC(=O)C2=CC3=CC=CC=C3O2 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
N-Benzyl-1-benzofuran-2-carboxamide consists of a benzofuran system—a fused bicyclic structure comprising a benzene ring and a furan heterocycle—with a carboxamide group (-CONH-) at the 2-position. The nitrogen atom of the amide is further substituted with a benzyl group (-), imparting lipophilicity to the molecule . The planar benzofuran core facilitates π-π stacking interactions, while the carboxamide and benzyl groups contribute to hydrogen bonding and hydrophobic interactions, respectively.
Physicochemical Properties
Key physicochemical parameters include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 251.28 g/mol | |
| Exact Mass | 251.095 g/mol | |
| Topological Polar Surface Area (TPSA) | 42.24 Ų | |
| LogP (Octanol-Water) | 3.75 |
The high LogP value indicates significant lipophilicity, suggesting favorable membrane permeability and potential blood-brain barrier penetration . The TPSA value reflects moderate polarity, balancing solubility and bioavailability.
Synthesis and Manufacturing
Key Synthetic Routes
The synthesis of N-benzyl-1-benzofuran-2-carboxamide is often achieved through multi-step protocols involving amidation and functional group transformations. A representative method, adapted from a patent on benzofuran-2-carboxamide derivatives, involves the following steps :
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Formation of Benzofuran-2-carboxylic Acid:
Benzofuran-2-carboxylic acid is synthesized via cyclization of 2-hydroxyacetophenone derivatives under acidic conditions. -
Activation as Acid Chloride:
The carboxylic acid is treated with thionyl chloride () to form the corresponding acid chloride, enhancing reactivity for subsequent amidation. -
Amidation with Benzylamine:
The acid chloride reacts with benzylamine in the presence of a base (e.g., triethylamine) in a polar aprotic solvent like dichloromethane or tetrahydrofuran (THF). The reaction proceeds via nucleophilic acyl substitution to yield the target carboxamide .
Process Optimization
Industrial-scale production emphasizes yield and purity. Critical parameters include:
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Solvent Selection: Polar aprotic solvents (e.g., -methylpyrrolidone) enhance reaction rates and product solubility .
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Catalysis: Lewis acids (e.g., ) may accelerate cyclization steps.
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Purification: Recrystallization from ethanol-water mixtures or chromatography on silica gel removes unreacted starting materials and byproducts .
Pharmacological and Therapeutic Applications
Role in Vilazodone Synthesis
N-Benzyl-1-benzofuran-2-carboxamide serves as a key intermediate in the synthesis of vilazodone (Viibryd®), a serotonin partial agonist and reuptake inhibitor (SPARI) used to treat major depressive disorder . In the patented route, the compound undergoes further functionalization to introduce a piperazinyl group, enabling 5-HT receptor affinity and serotonin reuptake inhibition .
Analytical Characterization
Spectroscopic Methods
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Nuclear Magnetic Resonance (NMR):
-NMR spectra typically show signals for the benzofuran protons (δ 7.2–7.8 ppm), benzyl methylene (, δ 4.5–4.7 ppm), and amide NH (δ 6.5–7.0 ppm) . -
Mass Spectrometry (MS):
Electron ionization (EI-MS) displays a molecular ion peak at m/z 251.1 (), with fragmentation patterns corresponding to benzyl and benzofuran moieties .
Chromatographic Profiling
Reverse-phase HPLC (C18 column, acetonitrile-water gradient) is employed for purity assessment, with retention times dependent on mobile phase composition .
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